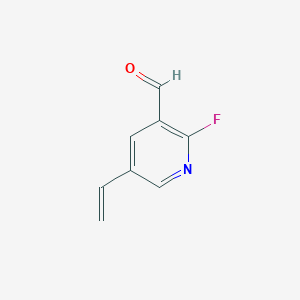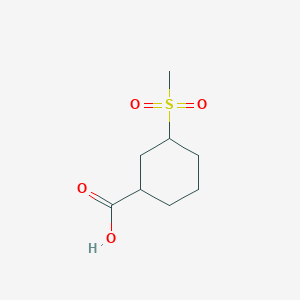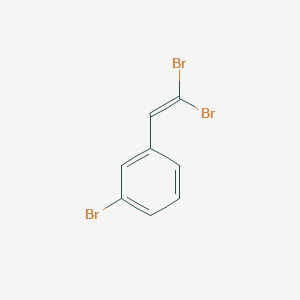
4-tert-Butyl-1-ethynylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-1-ethynylcyclohexan-1-amine is a chemical compound with the molecular formula C12H19N It is characterized by the presence of a tert-butyl group, an ethynyl group, and an amine group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1-ethynylcyclohexan-1-amine typically involves the alkylation of cyclohexanone derivatives followed by amination. One common method involves the reaction of 4-tert-butylcyclohexanone with an ethynylating agent under basic conditions to introduce the ethynyl group. This is followed by the reduction of the resulting intermediate to obtain the desired amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, scalability, and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyl-1-ethynylcyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-tert-butyl-1-ethynylcyclohexanone or 4-tert-butyl-1-ethynylcyclohexanol.
Reduction: Formation of 4-tert-butyl-1-ethylcyclohexan-1-amine.
Substitution: Formation of various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
4-tert-Butyl-1-ethynylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl-1-ethynylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylcyclohexanone: Similar structure but lacks the ethynyl and amine groups.
trans-1-tert-butyl-4-methylcyclohexane: Similar cyclohexane ring structure but different substituents.
Uniqueness
4-tert-Butyl-1-ethynylcyclohexan-1-amine is unique due to the presence of both the ethynyl and amine groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C12H21N |
|---|---|
Peso molecular |
179.30 g/mol |
Nombre IUPAC |
4-tert-butyl-1-ethynylcyclohexan-1-amine |
InChI |
InChI=1S/C12H21N/c1-5-12(13)8-6-10(7-9-12)11(2,3)4/h1,10H,6-9,13H2,2-4H3 |
Clave InChI |
IDYSZDMRRABNPN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)(C#C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine](/img/structure/B13188814.png)
![1-[3-(3-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B13188818.png)







![(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13188876.png)

![1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine](/img/structure/B13188902.png)

![4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine](/img/structure/B13188915.png)
